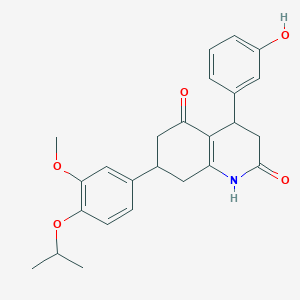

![molecular formula C15H13NO5S B5518001 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound is part of a broader class of compounds that exhibit significant interest due to their varied applications in fields like dye manufacturing, medicinal chemistry, and material science. Its synthesis and structural characterization draw on methods common to organic chemistry and materials science.

Synthesis Analysis

The synthesis of related azo-benzoic acids involves several steps, including the formation of azo compounds through diazonium reactions and subsequent coupling with benzoic acids. Techniques such as NMR, UV–VIS, and IR spectroscopy are commonly employed to confirm the structures of these compounds. Density functional theory (DFT) may also be used for molecular structure optimization (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

Molecular structures of benzoic acid derivatives have been determined using electron diffraction and quantum chemical calculations, highlighting the importance of internal hydrogen bonding and the coplanarity of the carboxyl group with the phenyl ring (Aarset, Page, & Rice, 2006).

科学的研究の応用

Electrochemical Properties and Mechanisms

- Electrochemical Cleavage of Azo Bond : Research by Mandić, Nigović, and Šimunić (2004) explored the electrochemical reduction of similar azo-benzoic acids, shedding light on the influence of substituents and solution pH on their electrochemical behavior. This study might help understand the reactivity of compounds structurally related to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid in electrochemical environments (Mandić, Nigović, & Šimunić, 2004).

Drug Discovery and Biological Studies

- EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) discovered heteroaryl sulfonamides, including compounds with structural similarities to 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid, as new EP1 receptor selective antagonists, showcasing the compound's potential in therapeutic applications (Naganawa et al., 2006).

Material Science and Polymer Research

- Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, demonstrating improved water flux for dye treatment. This research highlights the utility of sulfonated compounds in enhancing the performance of filtration membranes, which could extend to applications of 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid derivatives (Liu et al., 2012).

Chemical Synthesis and Reactivity

- Hydroacyloxylation and Hydroamination Reactions : Pirwerdjan, Becker, and Bolm (2015) reported on the regioselective hydroacyloxylation and hydroamination of N-alkynylated sulfoximines, a process that could be relevant to the functionalization of compounds like 2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid. This study demonstrates the compound's potential reactivity in creating diverse chemical structures (Pirwerdjan, Becker, & Bolm, 2015).

特性

IUPAC Name |

2-hydroxy-4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c17-14-10-12(6-7-13(14)15(18)19)16-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,16-17H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKJPFVYJCXAGF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)